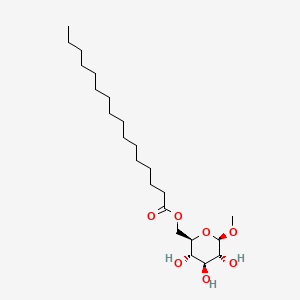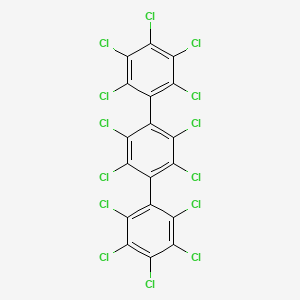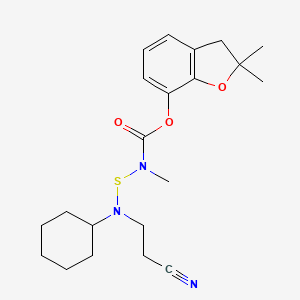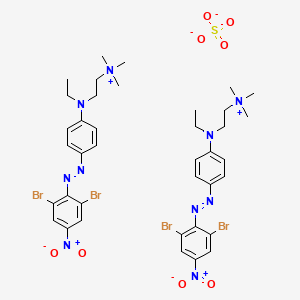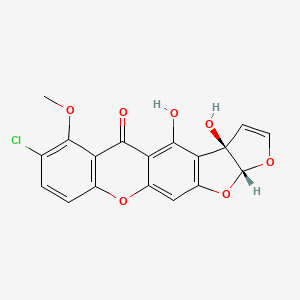
2-Formyl-1-methylpyridinium sulfonate oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAM-sulfonat is a sulfonated compound that belongs to the category of organic compounds characterized by the presence of a sulfonic acid functional group. This functional group involves a sulfur atom bound to three oxygen atoms, with two of the oxygen atoms making bonds with a carbon atom. Sulfonated compounds, including PAM-sulfonat, are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PAM-sulfonat typically involves the sulfonation process, where a sulfonate group is introduced into the molecule. Common sulfonating agents include sulfuric acid, chlorosulfonic acid, and 4-diazobenzenesulfonic acid. The reaction conditions often involve elevated temperatures and controlled environments to ensure the efficient introduction of the sulfonate group.
Industrial Production Methods
In industrial settings, the production of PAM-sulfonat is carried out using large-scale reactors where the sulfonation process is optimized for high yield and purity. The process involves the continuous addition of sulfonating agents to the reaction mixture, followed by purification steps to isolate the desired product. The use of advanced technologies such as photoredox catalysis and electrochemical synthesis has also been explored to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
PAM-sulfonat undergoes various types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: The sulfonate group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
PAM-sulfonat has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other organosulfur compounds.
Biology: Employed in the study of cellular responses, including adhesion, proliferation, and differentiation.
Medicine: Investigated for its potential use in drug delivery systems and regenerative medicine.
Mecanismo De Acción
The mechanism of action of PAM-sulfonat involves its interaction with molecular targets and pathways within biological systems. The sulfonate group can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
PAM-sulfonat can be compared with other similar sulfonated compounds, such as sulfonamides and sulfonimidates. While all these compounds contain the sulfonate group, they differ in their chemical structure and reactivity. For example, sulfonamides are known for their antibacterial properties, while sulfonimidates are used as intermediates in the synthesis of other organosulfur compounds. The unique structure of PAM-sulfonat allows for specific interactions and applications that distinguish it from these similar compounds .
List of Similar Compounds
- Sulfonamides
- Sulfonimidates
- Sulfonic acids
- Sulfides
- Thiols
PAM-sulfonat stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
102584-02-1 |
|---|---|
Fórmula molecular |
C7H8N2O4S |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
2-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C7H8N2O4S/c1-9-4-2-3-7(14(11,12)13)6(9)5-8-10/h2-5H,1H3,(H,11,12,13) |
Clave InChI |
JDKKGHHGWQJGCX-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=CC=CC(=C1/C=N/O)S(=O)(=O)[O-] |
SMILES canónico |
C[N+]1=CC=CC(=C1C=NO)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


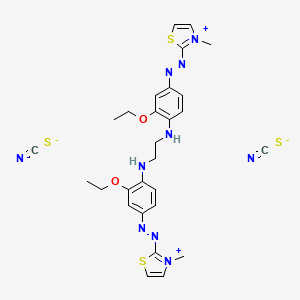
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
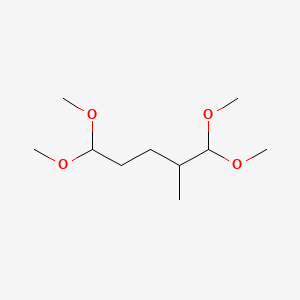
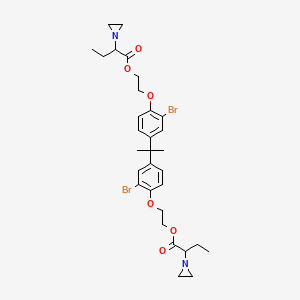
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
